4-(1,1,2-Trifluoroethyl)aniline hydrochloride
Description
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a fluorinated aromatic amine salt characterized by a para-substituted trifluoroethyl group (-CH₂CF₃) attached to an aniline backbone. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoroethyl group, which enhances metabolic stability and modulates lipophilicity.
Properties
IUPAC Name |
4-(1,1,2-trifluoroethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-5-8(10,11)6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSEVBZPOCBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride typically involves the N-trifluoroethylation of anilines. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding a wide range of N-trifluoroethylated anilines in good yields .
Chemical Reactions Analysis
4-(1,1,2-Trifluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include trifluoroethylamine hydrochloride, aryl halides, and various catalysts such as iron porphyrin and copper(I) complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,1,2-Trifluoroethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are important in medicinal and agrochemistry.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and therapeutic agents that contain trifluoromethyl groups, which can enhance the biological activity and stability of the compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoroethyl group can enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(1,2,2,2-Tetrafluoroethyl)aniline Hydrochloride (CID 83854117): Molecular Formula: C₈H₇F₄N. Substituent: Meta-substituted tetrafluoroethyl (-CHFCF₃). Key Differences: The additional fluorine atom increases electronegativity and steric hindrance compared to the target compound.
4-(Trifluoromethyl)aniline Hydrochloride (CAS 90774-69-9) :
Halogenated Analogues
- 2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B]) :
- Molecular Formula : C₆H₅ClFNH₂·HCl.
- Substituents : Chlorine (ortho) and fluorine (para).
- Key Differences : Halogens introduce moderate electron-withdrawing effects. The synthesis yield (38.5%) is lower than fluorinated alkyl analogues, possibly due to competing side reactions during acid hydrolysis .
Oxygen-Containing Derivatives
- 3-(2-Methoxyethoxy)-4-(Trifluoromethyl)aniline Hydrochloride: Molecular Formula: C₁₀H₁₂F₃NO₂·HCl. Substituents: Trifluoromethyl (para) and methoxyethoxy (meta). Key Differences: The methoxyethoxy group enhances solubility in polar solvents but may reduce membrane permeability. This compound achieved a 93% yield via iodination and column chromatography, highlighting efficient purification methods .
Role of Fluorine in Medicinal Chemistry
Fluorinated compounds, including 4-(1,1,2-Trifluoroethyl)aniline hydrochloride, exhibit enhanced metabolic stability, bioavailability, and target binding due to fluorine’s high electronegativity and small atomic radius. The trifluoroethyl group balances lipophilicity and polarity, making it advantageous in CNS drug design .
Biological Activity
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a fluorinated compound with significant potential in medicinal chemistry and agrochemistry due to its unique trifluoroethyl group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 211.61 g/mol
The trifluoroethyl group enhances the compound's chemical reactivity and biological properties, making it a subject of interest for drug development and biochemical research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group facilitates stronger interactions due to its electronegative nature, which can stabilize binding with target proteins.
Interaction with Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It has potential to bind to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation.
In Vitro Studies
Recent studies have indicated that compounds similar to this compound exhibit promising biological activities. For example:
- Anticancer Activity : Structural analogs have shown cytotoxic effects against various cancer cell lines with IC values in the low micromolar range. This suggests that this compound may also possess similar properties .
- Enzyme Inhibition : Preliminary assays suggest that the compound could selectively inhibit certain enzymes at nanomolar concentrations .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique features of this compound:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-(Trifluoromethyl)aniline | CHFN | Contains a trifluoromethyl group; different reactivity. |
| 2,2,2-Trifluoroethylamine | CHFN | Lacks aromatic character found in anilines. |
| 4-Chloro-2-(trifluoroacetyl)aniline | CHClFN | Contains a chloro group; different functional properties. |
This table highlights how the trifluoroethyl substituent imparts distinct reactivity and biological properties compared to other compounds.
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer potential of fluorinated anilines, this compound was tested against several human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations comparable to established chemotherapeutics. Further mechanistic studies revealed that it induced apoptosis through caspase activation pathways .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with human carbonic anhydrases (hCA). It was found to selectively inhibit hCA IX at low nanomolar concentrations while showing lesser activity against hCA II. This selectivity suggests potential therapeutic applications in treating cancers where hCA IX is overexpressed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
